molecular formula C13H9F6N B13679511 2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole

2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole

Cat. No.: B13679511
M. Wt: 293.21 g/mol
InChI Key: USTZQGFUXYVMAW-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyrrole ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with pyrrole derivatives under specific conditions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl ring through radical or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl groups and to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with cellular targets and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole is unique due to its combination of a pyrrole ring with trifluoromethyl-substituted phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H9F6N

Molecular Weight

293.21 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1H-pyrrole

InChI

InChI=1S/C13H9F6N/c1-7-2-11(20-6-7)8-3-9(12(14,15)16)5-10(4-8)13(17,18)19/h2-6,20H,1H3

InChI Key

USTZQGFUXYVMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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